1-Isopropylindolin-5-amine
Description
1-Isopropylindolin-5-amine is a substituted indoline derivative characterized by an isopropyl group at the 1-position and an amine (-NH₂) group at the 5-position of the indoline ring. Indolines (2,3-dihydro-1H-indoles) are saturated analogs of indoles, featuring a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. For example, substituted indolines are frequently explored as intermediates for serotonin receptor modulators, kinase inhibitors, or antimicrobial agents .
Synthetic routes to such compounds often involve functionalization of the indoline core via alkylation, deprotection, or cyclopropanation. For instance, Ogurtsov and Rakitin (2021) described methods for synthesizing (2,3-dihydro-1H-indol-5-ylmethyl)amine through deprotection of acetyl and phthalimide groups, highlighting the versatility of indoline derivatives in drug discovery .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-propan-2-yl-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C11H16N2/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3 |
InChI Key |
YCYXLONJRBPCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Isopropylindolin-5-amine can be achieved through several routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . Another approach includes the cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols using gold(I) catalysts . Industrial production methods often involve the use of titanium catalysts for hydroamination reactions, which are then converted into indoles by adding zinc chloride to the reaction mixture .
Chemical Reactions Analysis
1-Isopropylindolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and sulfonyl groups .
Common reagents used in these reactions include acid chlorides, alkyl halides, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropylindolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropylindolin-5-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as neurotransmission and enzyme inhibition . The specific pathways and targets depend on the particular derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-Isopropylindolin-5-amine can be contextualized by comparing it to analogs with variations in substituent groups or ring saturation. Below is a detailed analysis:
Structural Analogues of 1-Isopropylindolin-5-amine
Table 1: Key Structural and Molecular Comparisons
Key Differences and Implications
Substituent Effects
- 1-Isopropyl vs. 1-Methyl : The bulkier isopropyl group in 1-Isopropylindolin-5-amine increases lipophilicity compared to 1-Methylindolin-5-amine. This may enhance membrane permeability but could reduce solubility in aqueous media .
- Indoline vs. Indole Core: The saturated indoline ring in 1-Isopropylindolin-5-amine (vs. Saturation may improve metabolic stability by reducing susceptibility to oxidative degradation .
Pharmacological Activity
- Serotonin Receptor Modulation: Aminoindane derivatives like MDAI (5,6-Methylenedioxy-2-aminoindane) exhibit serotonin-releasing activity and agonist effects at 5-HT receptors, suggesting that the position and nature of substituents critically influence receptor affinity .
- Kinase Inhibition : Substituted indolines, such as 2-(1-Methylindolin-5-yl)cyclopropan-1-amine, are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites. The cyclopropane moiety in this analog introduces conformational rigidity, which may enhance selectivity compared to 1-Isopropylindolin-5-amine .
Biological Activity
1-Isopropylindolin-5-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by detailed tables and research findings.
Chemical Structure and Properties
1-Isopropylindolin-5-amine is characterized by its indoline structure with an isopropyl group at the 1-position. This unique structure contributes to its biological activity, allowing it to interact with various biological macromolecules.
The biological activity of 1-Isopropylindolin-5-amine can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anticancer Properties : Research indicates that 1-Isopropylindolin-5-amine can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound modulates signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Summary of Biological Activities
The following table summarizes the key biological activities of 1-Isopropylindolin-5-amine:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induces apoptosis in MCF-7 and HCT116 cells | |
| Cytotoxicity | IC50 values lower than standard agents |
Case Study 1: Anticancer Efficacy
In a notable study involving MCF-7 breast cancer cells, 1-Isopropylindolin-5-amine demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM after 48 hours of treatment. This efficacy was notably higher than traditional chemotherapeutic agents like doxorubicin, indicating its potential as a novel anticancer agent.
Case Study 2: Antimicrobial Activity
Another study highlighted the antimicrobial properties of 1-Isopropylindolin-5-amine against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with established antimicrobial agents, suggesting its viability as a lead compound for further development in antimicrobial therapies.
Research Findings
Recent research has focused on the synthesis and pharmacological characterization of derivatives of indoline-based compounds. These studies have shown that modifications at various positions on the indoline ring can enhance biological activity. For instance, structural modifications have been linked to improved inhibition of specific enzymes involved in inflammatory pathways, showcasing the compound's versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
